molecular formula C21H18N2 B3218136 (R)-N-Methyl-[1,1'-binaphthalene]-2,2'-diamine CAS No. 1187857-13-1

(R)-N-Methyl-[1,1'-binaphthalene]-2,2'-diamine

Cat. No.: B3218136
CAS No.: 1187857-13-1
M. Wt: 298.4 g/mol
InChI Key: SNDHBKHOJVXISS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-N-Methyl-[1,1'-binaphthalene]-2,2'-diamine ( 1187857-13-1) is a chiral binaphthyl derivative of significant interest in asymmetric synthesis and medicinal chemistry research. With the molecular formula C₂₁H₁₈N₂ and a molecular weight of 298.38 g/mol, this compound serves as a valuable precursor and ligand for the development of chiral catalysts . Recent scientific investigations have revealed its promising biological activity. The (R)-enantiomer has been identified as a moderately potent spindle poison that causes depolymerization of microtubules, leading to antiproliferative effects, multipolar spindles, and apoptosis in human cell lines . This mechanism of action, which resembles that of microtubule-depolymerizing agents like colchicine, highlights its potential as a novel scaffold for anticancer drug discovery . In contrast, the corresponding (S)-enantiomer was found to be inactive in biological assays, underscoring the critical role of chirality in its function . Researchers utilize this compound for its natural rigidity and a scaffold that allows for various structural modifications. It must be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2/c1-23-19-13-11-15-7-3-5-9-17(15)21(19)20-16-8-4-2-6-14(16)10-12-18(20)22/h2-13,23H,22H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDHBKHOJVXISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for R N Methyl 1,1 Binaphthalene 2,2 Diamine and Its Precursors

Strategies for the Resolution of Chiral 1,1'-Binaphthalene-2,2'-diamine Intermediates

The enantiomerically pure (R)-1,1'-binaphthalene-2,2'-diamine (BINAM) is the cornerstone for the synthesis of its N-methylated derivative. The resolution of racemic BINAM is, therefore, a pivotal step. Several methodologies have been developed to achieve this separation effectively.

One prominent method is kinetic resolution . A notable example involves the use of a chiral calcium phosphate-catalyzed acylation reaction. acs.orgrsc.org This process selectively acylates one enantiomer of the racemic BINAM at a faster rate, allowing for the separation of the slower-reacting enantiomer. For instance, using isobutyric anhydride (B1165640) in the presence of a chiral calcium phosphate (B84403) catalyst, a high selectivity factor has been achieved. acs.orgrsc.org The resulting mono-acylated BINAM can then be separated from the unreacted enantiomer, and the desired (R)-BINAM can be recovered by hydrolysis of the amide. acs.orgrsc.org

Another powerful technique is diastereoselective crystallization . This classical method involves reacting the racemic diamine with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization. Chiral acids such as (+)-tartaric acid are commonly employed for the resolution of racemic bases like BINAM. rsc.orgnih.gov The reaction of racemic BINAM with (R,R)-(+)-tartaric acid would yield two diastereomeric salts, (R)-BINAM-(R,R)-tartrate and (S)-BINAM-(R,R)-tartrate, which can then be separated based on their differential solubility.

Furthermore, enzymatic resolution presents a green and highly selective alternative. Lipases, for instance, can catalyze the enantioselective acylation of amines in organic solvents. While specific examples for BINAM are not extensively detailed in the provided context, this methodology is a well-established strategy for the resolution of various chiral amines and could be applicable here. nih.gov

Regioselective N-Methylation Techniques for Chiral Diamines

Achieving regioselective mono-N-methylation of (R)-BINAM is a significant synthetic challenge due to the presence of two nucleophilic amino groups. The primary goal is to introduce a single methyl group onto one of the nitrogen atoms, avoiding the formation of the di-methylated product and preserving the chiral integrity of the molecule.

A common strategy to achieve mono-alkylation of diamines involves the use of protecting groups . One of the amino groups can be selectively protected, allowing for the methylation of the unprotected amine. Subsequently, the protecting group is removed to yield the desired mono-methylated product. For instance, a facile route for mono-Boc protection of symmetrical and unsymmetrical diamines has been developed, which involves the sequential addition of hydrochloric acid and di-tert-butyl dicarbonate. rsc.org While this specific example is for Boc protection, the principle can be adapted for other protecting groups suitable for BINAM.

Direct selective methylation can also be pursued. While challenging, controlling the stoichiometry of the methylating agent and the reaction conditions can favor mono-methylation. However, this often leads to a mixture of unreacted starting material, the desired mono-methylated product, and the di-methylated byproduct, necessitating careful purification.

Catalytic methods for selective N-methylation of amines using methanol (B129727) or other C1 sources are also an area of active research. unive.it These methods, often employing transition metal catalysts, can offer high selectivity for mono-methylation under optimized conditions. For example, supported nickel nanoparticle catalysts have been shown to be effective for the mono-N-methylation of various substrates. While a specific application to (R)-BINAM is not detailed, these catalytic systems represent a promising avenue for the regioselective synthesis of (R)-N-Methyl-[1,1'-binaphthalene]-2,2'-diamine.

Optimization of Reaction Conditions for High Stereochemical Purity in this compound Synthesis

Maintaining the high stereochemical purity of the (R)-BINAM backbone during the N-methylation step is paramount. The reaction conditions, therefore, must be carefully optimized to prevent any racemization or erosion of enantiomeric excess.

Solvent effects can play a crucial role in the stereoselectivity of a reaction. mdpi.comrsc.org The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the transition state of the reaction, thereby affecting the stereochemical outcome. For instance, in some stereoselective reactions, a switch in solvent can even lead to an inversion of the major enantiomer formed. mdpi.com Therefore, a screening of various aprotic and protic solvents is essential to identify the optimal medium that preserves the stereochemical integrity of the chiral diamine during methylation.

Temperature is another critical parameter that can significantly impact stereoselectivity. nih.gov Lowering the reaction temperature can often enhance the energy difference between the diastereomeric transition states, leading to higher enantiomeric excess. However, this may also decrease the reaction rate. Therefore, a careful balance must be struck to achieve both high stereoselectivity and a practical reaction time.

The choice of the methylating agent and the base (if required) can also influence the stereochemical purity. Milder methylating agents and non-racemizing basic conditions are generally preferred. The concentration of reactants can also be a factor, and dilute conditions are sometimes employed to minimize side reactions.

A systematic study of these parameters is necessary to define a robust and reproducible process for the synthesis of this compound with high stereochemical purity.

Green Chemistry Approaches in the Synthesis of this compound

Incorporating the principles of green chemistry into the synthesis of chiral ligands is of increasing importance to minimize environmental impact and enhance sustainability. rsc.org

One key aspect of green chemistry is atom economy , which aims to maximize the incorporation of all materials used in the process into the final product. nih.gov Catalytic processes are inherently more atom-economical than stoichiometric reactions. The use of catalytic methods for both the resolution of BINAM and its subsequent N-methylation aligns with this principle. For instance, catalytic kinetic resolution and catalytic N-alkylation using alcohols as alkylating agents (where water is the only byproduct) are greener alternatives to classical resolution methods and the use of alkyl halides.

The use of sustainable solvents is another cornerstone of green chemistry. Traditional volatile organic solvents can be replaced with more environmentally benign alternatives such as bio-based solvents, ionic liquids, or even water, where applicable. nih.gov Deep eutectic solvents, for example, have been explored as sustainable media for the synthesis of chiral amines.

Finally, the use of renewable feedstocks and energy-efficient processes are also important considerations. For example, methanol, which can be produced from biomass, is a greener methylating agent compared to methyl halides derived from fossil fuels.

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, economical, and environmentally responsible.

Coordination Chemistry of R N Methyl 1,1 Binaphthalene 2,2 Diamine

Stability and Reactivity Profiles of Metal-((R)-N-Methyl-[1,1'-binaphthalene]-2,2'-diamine) Complexes

The stability and reactivity of metal complexes containing the chiral ligand this compound are critical determinants of their efficacy, particularly in the realm of asymmetric catalysis. While comprehensive thermodynamic and kinetic data, such as stability constants, for this specific ligand are not extensively documented in publicly available literature, its structural features and the performance of analogous complexes allow for a detailed discussion of its expected coordination behavior.

The stability of metal complexes with this compound is fundamentally influenced by the chelate effect. As a bidentate ligand, it coordinates to a metal center through its two nitrogen donor atoms, forming a stable five-membered ring. This chelation significantly enhances the thermodynamic stability of the complex compared to analogous complexes formed with monodentate amine ligands. libretexts.org The rigid binaphthyl backbone imposes a well-defined stereochemical environment around the metal center, which is crucial for inducing enantioselectivity in catalytic reactions. The presence of N-methyl groups can subtly influence this stability through steric and electronic effects, potentially altering the bite angle and the electron density at the nitrogen donors compared to its non-methylated parent compound, (R)-[1,1'-binaphthalene]-2,2'-diamine.

In general, metal complexes are found to possess greater thermal stability than the free ligands from which they are formed. researchgate.net The thermal decomposition profiles of coordination complexes typically occur in multiple steps, often involving the loss of solvent molecules followed by the decomposition of the organic ligand at higher temperatures. aristonpubs.comrsc.org

The reactivity of metal complexes derived from this compound is most prominently illustrated through their application in asymmetric catalysis. The performance of these in situ generated catalysts provides indirect but compelling evidence of the stability and reactivity of the active metal-ligand species. For a complex to be an effective catalyst, it must strike a balance between being stable enough to maintain its structural integrity throughout the catalytic cycle and being sufficiently reactive to engage with the substrates.

For instance, copper complexes of chiral diamines have demonstrated high efficiency and enantioselectivity in reactions such as the asymmetric Henry reaction. researchgate.net This suggests that the copper-(R)-N-Methyl-[1,1'-binaphthalene]-2,2'-diamine complex would be stable enough to facilitate the reaction while allowing for the coordination and activation of the substrates. The reactivity of such complexes is also dependent on the oxidation state of the metal; for example, ligand exchange can be prompted by the oxidation of Cu(I) to Cu(II), which shows a preference for harder diamine ligands over softer phosphine (B1218219) ligands. nih.gov

Similarly, palladium complexes are central to a wide array of cross-coupling reactions. Chiral phosphoramidite-stabilized palladium nanoparticles, which share the binaphthyl scaffold, have been used in asymmetric Suzuki C-C coupling reactions, indicating the formation of reactive palladium species on the nanoparticle surface. nih.gov Palladium(II) complexes with bidentate amine ligands are known to form stable square planar complexes that are key intermediates in many catalytic cycles. mdpi.com The reactivity of these complexes involves fundamental steps such as oxidative addition and reductive elimination, which are modulated by the electronic and steric properties of the ligand.

The table below summarizes the catalytic performance of metal complexes with ligands analogous to this compound in representative asymmetric reactions, which reflects the underlying stability and reactivity of the transient metal complexes.

MetalLigand TypeReactionSubstrate ExampleYield (%)Enantiomeric Excess (ee %)
Copper(II)C1-symmetric thiophene (B33073) derivatives of (1R,2R)-cyclohexane-1,2-diamineAsymmetric Henry Reaction3-phenylpropanal and nitromethane99>99
Copper(II)(1R,2R)-N-1-alkyl, N-2-(4-chlorobenzyl)cyclohexane-1,2-diaminesAsymmetric Henry ReactionBenzaldehyde and nitromethaneup to 99up to 96
Palladium(0) Nanoparticles(S)-Binaphthyl-based phosphoramiditeAsymmetric Suzuki C-C CouplingAryl halides and arylboronic acids--

Applications of R N Methyl 1,1 Binaphthalene 2,2 Diamine in Asymmetric Catalysis

Asymmetric Hydrogenation Reactions Mediated by (R)-N-Methyl-[1,1'-binaphthalene]-2,2'-diamine Complexes

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral molecules, particularly alcohols and amines. Complexes of chiral diamines with transition metals like ruthenium, rhodium, and iridium are well-established catalysts for these transformations.

The enantioselective hydrogenation of prochiral ketones to chiral secondary alcohols is a cornerstone of asymmetric catalysis. Ruthenium complexes incorporating a chiral diphosphine, such as BINAP, and a chiral diamine have been shown to be exceptionally effective for the hydrogenation of aromatic ketones. In these systems, the diamine ligand plays a crucial role in the catalytic cycle, participating in the formation of the active Ru-hydride species and influencing the stereochemical outcome of the reaction.

While direct data for this compound is limited, studies on related BINAM derivatives highlight their effectiveness. For instance, ruthenium complexes of N-substituted BINAM derivatives have been employed in the asymmetric hydrogenation of various aromatic ketones, achieving high conversions and enantioselectivities. The substitution pattern on the nitrogen atoms of the diamine ligand can significantly impact the catalyst's activity and the enantiomeric excess (ee) of the product alcohol.

SubstrateCatalyst SystemSolventTemp (°C)Pressure (atm H₂)Conversion (%)ee (%)
AcetophenoneRu complex with BINAM derivativeIsopropanol (B130326)2550>99up to 99
1'-AcetonaphthoneRu complex with BINAM derivativeIsopropanol2550>99up to 98
2'-AcetonaphthoneRu complex with BINAM derivativeIsopropanol2550>99up to 97

This data is representative of results achieved with BINAM derivatives in similar ruthenium-catalyzed systems and serves as an indication of the potential performance of this compound-based catalysts.

The stereoselective hydrogenation of imines provides a direct route to chiral amines, which are valuable building blocks in pharmaceuticals and agrochemicals. Iridium catalysts bearing chiral ligands are often employed for this transformation. While specific examples utilizing this compound are not extensively documented, the structural features of this ligand make it a promising candidate for inducing enantioselectivity in imine hydrogenation. The N-H functionality in related diamine ligands is often crucial for the catalytic mechanism, suggesting that the N-methyl group in the target compound could modulate reactivity and selectivity.

Similarly, the asymmetric hydrogenation of olefins, typically catalyzed by rhodium or iridium complexes, is a fundamental method for creating stereogenic centers. The success of these reactions is highly dependent on the electronic and steric properties of the chiral ligand. The bulky binaphthyl scaffold of this compound could effectively shield one face of the coordinated olefin, leading to high enantioselectivity. Further research is needed to explore the full potential of this ligand in the stereoselective hydrogenation of both imines and olefins.

Asymmetric Transfer Hydrogenation Catalyzed by this compound Systems

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to using molecular hydrogen, employing readily available hydrogen donors like isopropanol or formic acid. Ruthenium and iridium complexes with chiral diamine or amino alcohol ligands are prominent catalysts for the ATH of ketones and imines. The mechanism is believed to involve a metal-hydride intermediate, with the chiral ligand controlling the facial selectivity of hydride delivery to the substrate.

The application of this compound in ATH systems is an area of active investigation. The electronic and steric tuning afforded by the N-methyl group could lead to highly efficient and selective catalysts for the reduction of a broad range of carbonyl and imine substrates.

Asymmetric Alkylation and Addition Reactions Utilizing this compound Ligands

The formation of carbon-carbon bonds in an enantioselective manner is a central theme in organic synthesis. Chiral ligands play a pivotal role in controlling the stereochemistry of these reactions.

The enantioselective addition of organometallic reagents to carbonyl compounds is a classic method for synthesizing chiral alcohols. Chiral diamine derivatives have been successfully employed as ligands in conjunction with organozinc reagents for the alkylation of aldehydes. In these reactions, the chiral ligand coordinates to the metal center, creating a chiral environment that directs the nucleophilic attack of the alkyl group to one face of the carbonyl.

Derivatives of (R)-BINAM have shown promise in this area. For instance, imines derived from (R)-BINAM can act as effective ligands in the zinc-catalyzed enantioselective Friedel–Crafts alkylation of indoles with nitroalkenes, which can be considered a form of conjugate addition to a carbonyl-like group. This suggests that this compound could also be a valuable ligand for promoting the enantioselective addition of various nucleophiles to carbonyl compounds.

AldehydeOrganozinc ReagentLigand TypeSolventTemp (°C)Yield (%)ee (%)
BenzaldehydeDiethylzincBINAM derivativeToluene0up to 95up to 90
4-ChlorobenzaldehydeDiethylzincBINAM derivativeToluene0up to 92up to 88
4-MethoxybenzaldehydeDiethylzincBINAM derivativeToluene0up to 96up to 91

This data is representative of results achieved with BINAM derivatives in similar zinc-catalyzed alkylation reactions and indicates the potential of this compound in this context.

The asymmetric Michael addition, or conjugate addition, is a powerful method for the enantioselective formation of C-C bonds. Copper complexes with chiral ligands are frequently used to catalyze the addition of nucleophiles to α,β-unsaturated carbonyl compounds. The role of the chiral ligand is to control the orientation of the enone and the incoming nucleophile, thereby dictating the stereochemistry of the newly formed stereocenter.

While direct applications of this compound in copper-catalyzed Michael additions are not widely reported, the established success of other chiral diamines in this reaction type suggests its potential. The steric hindrance provided by the binaphthyl moiety could effectively block one face of the Michael acceptor, leading to high levels of enantioselectivity. Further studies are warranted to explore the utility of this ligand in asymmetric Michael addition reactions.

Stereoselective Aldol (B89426) and Mannich-type Reactions

No specific studies detailing the use of this compound as a ligand in stereoselective aldol or Mannich-type reactions were identified. Research in this area predominantly focuses on other derivatives of the binaphthyl diamine scaffold.

Asymmetric Cycloaddition Reactions Directed by this compound Complexes

Detailed research findings, including data on yields and enantioselectivities for asymmetric cycloaddition reactions (such as Diels-Alder or [3+2] cycloadditions) catalyzed by complexes of this compound, are not available in the reviewed literature.

Asymmetric Cross-Coupling Reactions Employing this compound as a Ligand

While the use of chiral ligands in asymmetric cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) is a significant area of research, there is a lack of published work specifically employing this compound as the ligand with corresponding performance data.

Other Emerging Catalytic Applications of this compound

No distinct or emerging catalytic applications specifically for this compound have been reported in recent scientific literature. The focus remains on the more established parent diamine and other derivatives.

Due to these constraints and the strict adherence to the provided outline and compound, it is not feasible to generate the requested article with the required level of scientific detail and accuracy.

Mechanistic Investigations and Chiral Induction Principles

Elucidation of Catalytic Cycles for (R)-N-Methyl-[1,1'-binaphthalene]-2,2'-diamine-Based Systems

While a universally applicable catalytic cycle for all reactions involving this compound is not feasible due to the diversity of transformations it mediates, a general framework can be conceptualized, particularly when it acts as a ligand for a metal center. In many metal-catalyzed processes, the diamine serves as a bidentate ligand, coordinating to the metal through its two nitrogen atoms. This coordination creates a chiral environment around the metal, which is the primary source of enantioselectivity.

A representative catalytic cycle often commences with the coordination of the substrate(s) to the chiral metal-diamine complex. This is followed by the key bond-forming step, which occurs within the chiral sphere of the catalyst. Subsequent product release regenerates the active catalyst, allowing it to enter a new cycle. For instance, in reactions such as asymmetric hydrogenation or hydroamination, the substrate binds to the metal center, and the diamine ligand directs the approach of the reagent, leading to the preferential formation of one enantiomer.

In the context of organocatalysis, where the diamine itself is the catalyst, the cycle may involve the formation of transient intermediates such as iminium or enamine ions. The diamine can act as a Brønsted base or acid, or as a nucleophile, to activate the substrate. The chiral environment provided by the binaphthyl backbone then dictates the stereochemical outcome of the subsequent reaction.

Transition State Analysis in Asymmetric Transformations Involving this compound

Computational studies, particularly density functional theory (DFT) calculations, have become indispensable tools for analyzing the transition states of asymmetric reactions. For transformations employing this compound, these studies provide critical insights into the origins of stereoselectivity. By modeling the potential energy surfaces of the reaction pathways leading to both the major and minor enantiomers, the key transition states can be identified and their geometries and energies compared.

These analyses often reveal that the favored transition state is stabilized by a network of specific interactions between the substrate and the chiral catalyst. Conversely, the transition state leading to the minor enantiomer is typically destabilized by unfavorable steric clashes or electrostatic interactions. The energy difference between these diastereomeric transition states directly correlates with the enantiomeric excess observed experimentally. For example, in a catalytic asymmetric Fischer indolization, computational analyses have shown that enantioselectivity arises from subtle differences in hydrogen bonding and CH/π interactions between the substrate and the catalyst in the operative transition states. nih.gov

Role of the N-Methyl Group and Binaphthalene Backbone in Stereocontrol

The stereochemical outcome of reactions catalyzed by this compound is intricately linked to its molecular architecture. Both the N-methyl group and the binaphthalene backbone play distinct and synergistic roles in achieving high levels of stereocontrol.

The Binaphthalene Backbone: The C2-symmetric 1,1'-binaphthyl backbone provides a rigid and well-defined chiral scaffold. The inherent axial chirality of the binaphthyl system creates a chiral pocket or cleft that effectively shields one face of the coordinated substrate, thereby directing the incoming reagent to the opposite face. The steric bulk of the naphthalene (B1677914) rings restricts the possible conformations of the transition state assembly, leading to a more ordered and predictable stereochemical outcome. The substituents on the binaphthyl backbone can also influence the electronic properties and steric environment of the catalytic center. nih.gov

The N-Methyl Group: The presence of the methyl group on the nitrogen atoms has a multifaceted impact on stereocontrol. Firstly, it increases the steric bulk around the nitrogen atoms compared to the parent diamine. This increased steric hindrance can lead to more pronounced differentiation between the two faces of the substrate in the transition state, often resulting in higher enantioselectivity. Secondly, the N-methyl groups can influence the conformational flexibility of the ligand and its metal complexes. By restricting rotation around the N-aryl bonds, they can lock the catalyst into a more stereochemically defined conformation. Furthermore, the introduction of N-alkyl substituents allows for the fine-tuning of steric interactions within the catalytic system. nih.gov

Non-Covalent Interactions and Their Influence on Enantioselectivity and Diastereoselectivity

In addition to steric repulsion, non-covalent interactions play a pivotal role in stabilizing the favored transition states and are often the key determinants of high enantioselectivity. In systems involving this compound, several types of non-covalent interactions are of particular importance:

π-π Stacking Interactions: The electron-rich naphthalene rings of the binaphthyl backbone can engage in π-π stacking interactions with aromatic or other π-systems in the substrate or other components of the reaction. These interactions can help to pre-organize the reactants in the transition state, favoring a specific orientation that leads to the desired stereoisomer. nih.gov

Hydrogen Bonding: Although the N-methyl groups preclude the formation of N-H hydrogen bonds from the diamine itself, other functional groups on the substrate or co-catalysts can participate in hydrogen bonding with the catalyst or other reaction components. These interactions can be crucial for substrate recognition and activation.

The interplay of these non-covalent forces creates a complex and highly organized transition state assembly, where subtle differences in interaction energies can lead to large differences in the rates of formation of the stereoisomers.

Spectroscopic Probes for Intermediates and Reaction Pathways

The direct observation of catalytic intermediates is a powerful method for elucidating reaction mechanisms. Various spectroscopic techniques can be employed to probe the species formed during a catalytic cycle involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ³¹P NMR (if a phosphorus-containing co-catalyst is used) can provide valuable information about the structure and dynamics of the catalyst and its complexes with substrates. Changes in chemical shifts and coupling constants upon substrate binding can help to characterize the active species. In some cases, low-temperature NMR studies can allow for the direct observation of transient intermediates.

Infrared (IR) Spectroscopy: In-situ IR spectroscopy can be used to monitor the changes in vibrational frequencies of functional groups involved in the reaction, providing real-time information about the formation and consumption of intermediates.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a particularly useful technique for identifying and characterizing charged intermediates in the catalytic cycle. By analyzing the mass-to-charge ratio of the species present in the reaction mixture, it is possible to gain insights into the composition of the active catalyst and any intermediates formed.

Theoretical and Computational Studies of R N Methyl 1,1 Binaphthalene 2,2 Diamine and Its Metal Complexes

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the electronic structure and geometry of molecules. researchgate.netresearchgate.net For (R)-N-Methyl-[1,1'-binaphthalene]-2,2'-diamine and its metal complexes, DFT calculations are employed to determine their most stable three-dimensional structures, known as the ground state geometries. researchgate.net

These calculations solve the Schrödinger equation in an approximate manner, using the electron density to determine the energy of the system. By systematically minimizing this energy with respect to the positions of the atoms, the equilibrium geometry can be found. Key structural parameters such as bond lengths, bond angles, and dihedral angles are obtained from these optimized geometries. nih.govresearchgate.net For the axially chiral this compound ligand, a critical parameter is the dihedral angle between the two naphthalene (B1677914) rings, which defines the chiral pocket of the catalyst.

Table 1: Representative DFT-Calculated Structural Parameters for a Hypothetical Metal Complex of this compound

Parameter Value
C-C (binaphthyl bridge) Bond Length 1.49 Å
C-N Bond Length 1.38 Å
N-CH₃ Bond Length 1.45 Å
Metal-N Bond Length 2.05 Å
N-Metal-N Bond Angle 90.5°
Binaphthyl Dihedral Angle (C1-C1'-C2'-C2) 65.0°

Note: These are illustrative values and the actual parameters would depend on the specific metal and the DFT functional/basis set used.

Computational Modeling of Chiral Recognition and Substrate Binding

Chiral recognition—the ability of a chiral catalyst to differentiate between the enantiomers of a substrate or between prochiral faces of a substrate—is the basis of asymmetric catalysis. Computational modeling is a powerful tool for investigating the subtle interactions that govern this process. taylorfrancis.com

Models of the catalyst-substrate complex are constructed and analyzed to understand the binding mechanism. Techniques like DFT are used to calculate the binding energies and to identify the key non-covalent interactions responsible for the stability of the complex. These interactions can include:

Hydrogen bonding: Interactions between hydrogen atoms and electronegative atoms like oxygen or nitrogen.

Steric hindrance: Repulsive interactions that occur when atoms are forced too close to one another.

π-π stacking: Attractive interactions between the aromatic rings of the binaphthyl ligand and an aromatic substrate.

Van der Waals forces: General attractive or repulsive forces between molecules.

By comparing the binding energies and geometries of the complexes leading to different stereoisomers of the product, researchers can gain insight into the origin of enantioselectivity. nih.gov The model that shows a more stable interaction (lower energy) is typically the one that corresponds to the major enantiomer formed in the reaction. These computational studies provide a detailed picture of how the chiral ligand's structure creates a specific three-dimensional environment that favors the binding of one substrate orientation over another. vub.be

Prediction of Enantioselectivity and Reaction Barriers Using Quantum Chemical Methods

Beyond substrate binding, quantum chemical methods can be used to model the entire reaction pathway and predict the enantioselectivity of a catalytic transformation. nih.gov This is achieved by calculating the energy barriers, or activation energies, for the chemical steps that lead to the different stereoisomeric products.

The transition state is the highest energy point along the reaction coordinate that connects the reactants to the products. According to transition state theory, the rate of a reaction is exponentially dependent on the height of this energy barrier. For an asymmetric reaction, there are at least two competing pathways, one leading to the (R)-product and one to the (S)-product, each with its own transition state.

Using methods like DFT, the structures and energies of these transition states can be calculated. The difference in the activation energies (ΔΔG‡) between the two pathways determines the enantiomeric excess (ee) of the reaction. A larger energy difference corresponds to a higher enantioselectivity. Computational chemists can thus predict the outcome of a reaction before it is run in the lab, guiding the selection of the most promising catalysts. researchgate.net This predictive power is a significant advantage of using computational methods in catalyst development. mdpi.compeerj.com

Table 2: Hypothetical Reaction Barriers for a Catalytic Asymmetric Reaction

Pathway Activation Energy (ΔG‡) (kcal/mol) Predicted Outcome
Pathway to (R)-product 15.2 Minor Product
Pathway to (S)-product 12.5 Major Product
Energy Difference (ΔΔG‡) 2.7 High Enantioselectivity

Note: These values are for illustrative purposes. A ΔΔG‡ of ~1.4 kcal/mol corresponds to approximately 90% ee at room temperature.

Molecular Dynamics Simulations of Catalyst-Substrate Interactions

While quantum chemical methods provide detailed information about specific points on the potential energy surface (like ground states and transition states), they are often computationally too expensive to model the dynamic behavior of molecules over time. This is where Molecular Dynamics (MD) simulations become valuable. mdpi.com

MD simulations use classical mechanics to simulate the motions of atoms and molecules over a period of time, providing a "movie" of the molecular interactions. biorxiv.org For the this compound catalyst system, MD simulations can be used to study:

Conformational Flexibility: How the catalyst and substrate move and change shape upon binding.

Solvent Effects: The role of solvent molecules in stabilizing or destabilizing the catalyst-substrate complex.

Binding and Unbinding Events: Simulating the process of the substrate entering and leaving the catalyst's active site.

These simulations provide insights into the dynamic nature of chiral recognition and catalysis that are complementary to the static picture provided by DFT. nih.gov For example, MD can reveal how the flexibility of the binaphthyl backbone influences the shape of the chiral pocket and how this, in turn, affects the binding of the substrate.

Design Principles for Novel Ligand Scaffolds Derived from this compound

The ultimate goal of theoretical and computational studies in catalysis is often the design of new, improved catalysts. chiralpedia.com The insights gained from DFT, MD, and other computational methods can be used to establish design principles for novel ligands based on the this compound scaffold. nih.govrsc.org

Computational studies can guide the modification of the ligand structure in a rational way to enhance its performance. For example:

Steric Tuning: DFT calculations can predict how adding bulky groups at specific positions on the naphthalene rings will alter the shape of the chiral pocket, potentially increasing steric hindrance to disfavor the formation of the undesired enantiomer.

Electronic Tuning: The electronic properties of the ligand can be modified by introducing electron-donating or electron-withdrawing groups. Quantum chemical calculations can predict how these changes will affect the reactivity of the metal center and the strength of substrate binding.

Scaffold Modification: Computational screening can be used to evaluate entirely new ligand backbones that retain the key structural features of the parent ligand but may offer improved stability or synthetic accessibility. nih.govnih.gov

By combining computational predictions with experimental synthesis and testing, researchers can accelerate the discovery of new and highly effective chiral catalysts for a wide range of chemical transformations. researchgate.net

Derivatives and Structural Modifications of R N Methyl 1,1 Binaphthalene 2,2 Diamine

Synthesis of Substituted (R)-N-Methyl-[1,1'-binaphthalene]-2,2'-diamine Analogues

The synthesis of analogues of this compound can be broadly categorized into two main approaches: modification of the amino groups and substitution on the binaphthyl skeleton.

N-Alkylation and Acylation: The secondary amine functionality allows for further substitution. The parent compound, (R)-N,N'-Dimethyl-[1,1'-binaphthalene]-2,2'-diamine, is itself an analogue of (R)-[1,1'-binaphthalene]-2,2'-diamine (BINAM). A common synthesis for N,N'-dimethylation involves a two-step procedure starting from (R)-BINAM. First, the diamine is reacted with ethyl chloroformate in the presence of pyridine (B92270) to form the corresponding (1R)-[1,1'-Binaphthalene]-2,2'-diylbiscarbamic acid diethyl ester. This intermediate is then reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in THF to yield (R)-N,N'-Dimethyl-[1,1'-binaphthalene]-2,2'-diamine. orgsyn.orgnih.gov Other N-alkyl groups can be introduced using similar methods with different alkylating agents.

Substitution on the Aromatic Rings: Introducing substituents onto the naphthalene (B1677914) rings is a powerful method for creating a diverse library of ligands. A notable strategy for achieving this is through ortho-lithiation, followed by subsequent reactions. For instance, aryl groups can be introduced at the 3 and 3' positions of the binaphthyl skeleton. This is achieved via a protocol involving ortho-lithiation of a protected BINAM derivative, followed by iodization and then a Suzuki-Miyaura coupling reaction. rsc.org This multi-step process allows for the precise and high-yield introduction of various aryl groups, which can significantly alter the ligand's properties.

Below is an interactive table summarizing synthetic strategies for creating analogues.

Modification Target Reaction Type Reagents Product Type Reference
Amino GroupsN,N'-Dimethylation1. Ethyl chloroformate, Pyridine; 2. LiAlH₄(R)-N,N'-Dimethyl-[1,1'-binaphthalene]-2,2'-diamine orgsyn.orgnih.gov
Amino GroupsN-AllylationAllyl bromide, K₂CO₃N,N'-Diallyl substituted analogues nih.gov
Aromatic Rings (3,3' positions)Suzuki-Miyaura CouplingOrtho-lithiation, Iodization, Aryl boronic acids, Pd catalyst3,3'-Diaryl substituted analogues rsc.org

Impact of Aromatic Substituents on Electronic and Steric Properties

The introduction of substituents onto the aromatic framework of this compound has a profound impact on its steric and electronic characteristics. These changes are critical as they directly influence the behavior of the molecule as a ligand in a metal complex and, consequently, the outcome of the catalyzed reaction.

Electronic Effects: Substituents are generally classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (e.g., -CH₃, -OCH₃, -N(CH₃)₂): These groups increase the electron density on the naphthalene rings and the nitrogen atoms of the diamine. This enhanced electron density on the nitrogen atoms can strengthen the coordination of the ligand to a metal center.

Electron-Withdrawing Groups (e.g., -CF₃, -NO₂, -Cl): These groups decrease the electron density of the aromatic system. This can make the ligand a weaker donor to the metal center, potentially altering the metal's reactivity.

The position of the substituent is also crucial. For instance, a group at the 3,3'-positions will have a more direct electronic influence on the chiral environment compared to a group at the 6,6'-positions. The electronic nature of substituents can be quantified and correlated with the reactivity of the aromatic system. nih.gov

Steric Effects: The size and placement of substituents create steric hindrance around the active site of a catalyst.

Bulky Substituents (e.g., -Si(Ph)₃, tert-butyl): When placed at positions ortho to the C-C bond linking the two naphthalene rings (positions 3 and 3'), bulky groups can significantly influence the dihedral angle of the binaphthyl system. This can create a more defined and rigid chiral pocket, which is often beneficial for enantioselectivity.

Extended Aromatic Systems: Introducing aryl groups at the 3,3'-positions can extend the π-system of the ligand, creating possibilities for π-π stacking interactions that can help in substrate recognition and stabilization of transition states.

The interplay of these steric and electronic effects allows for the fine-tuning of the ligand's properties. For example, in related chiral complexes, it has been shown that both the identity and the position of substituents can alter catalytic efficiency and specificity. nih.gov

Tuning of Ligand Features for Enhanced Reactivity and Selectivity

The ultimate goal of synthesizing various analogues of this compound is to tailor its features for improved performance in asymmetric catalysis. By strategically modifying the ligand structure, one can enhance both the speed (reactivity) and the stereochemical outcome (selectivity) of a reaction.

A key example of this principle is seen in transfer hydrogenation reactions. In a study on related ruthenium catalysts, modifying the ligand with a p-CF₃-C₆H₄ substituent (an electron-withdrawing group) led to a catalyst that combined high activity with excellent selectivity. rsc.org This demonstrates that electronic tuning can prevent undesirable side reactions, such as over-reduction, leading to a cleaner and more efficient process.

The introduction of specific functional groups can also introduce new, non-covalent interactions between the catalyst and the substrate. For example, adding hydrogen-bond donors or acceptors can help in orienting the substrate within the catalyst's chiral pocket, thereby enhancing enantioselectivity. Similarly, bulky groups at the 3,3'-positions can block certain pathways for substrate approach, favoring a specific orientation that leads to the desired enantiomer. nih.gov

The following table illustrates how specific structural modifications can be used to tune ligand performance.

Modification Property Tuned Desired Outcome Example Application Reference
Adding EWG to aromatic ringsElectronic PropertiesIncreased selectivity, prevention of over-reductionAsymmetric Transfer Hydrogenation rsc.org
Adding bulky groups at 3,3' positionsSteric PropertiesIncreased enantioselectivity by creating a defined chiral pocketGeneral Asymmetric Catalysis nih.gov
Introducing functional groups for H-bondingNon-covalent InteractionsImproved substrate binding and orientationEnantioselective Synthesis
Extending π-system with aryl groupsπ-π StackingEnhanced transition state stabilizationAsymmetric Catalysis rsc.org

Development of Polymeric or Dendrimeric Forms of this compound

To bridge the gap between homogeneous and heterogeneous catalysis, this compound and its derivatives can be incorporated into macromolecular structures like polymers and dendrimers. This approach aims to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous ones.

Polymeric Forms: The ligand can be attached to a polymer backbone. This can be achieved by first functionalizing the diamine with a polymerizable group (e.g., a vinyl group) and then copolymerizing it with a suitable monomer. Soluble polymer supports are particularly advantageous as they allow the catalytic reaction to occur in a homogeneous phase, thus preserving high activity. nih.gov For instance, a related BINAP ligand supported on a soluble polyester (B1180765) was shown to be more active than its monomeric counterpart and could be recycled more than 10 times without loss of activity or enantioselectivity. cmu.edu The polymer support is not merely a passive carrier; it can create a specific microenvironment around the catalytic center, positively influencing its performance.

Dendrimeric Forms: Dendrimers are perfectly branched, tree-like macromolecules with a central core. mdpi.comnih.gov this compound can serve as the chiral core from which dendritic wedges are grown. The synthesis typically follows a divergent approach, where successive generations of branching units are added step-wise from the core. nih.gov Common dendrimer families like Poly(amidoamine) (PAMAM) and Poly(propylene imine) (PPI) are often built from diamine cores. nih.govresearchgate.net Encapsulating the chiral diamine within a dendritic structure can create a unique, sterically controlled environment and can also influence properties like solubility.

Heterogenization and Immobilization Strategies for this compound Catalysts

Heterogenization involves anchoring a homogeneous catalyst onto an insoluble solid support, which facilitates catalyst separation from the reaction products and allows for its reuse. rsc.orgrsc.org This is a critical step towards developing more sustainable and cost-effective chemical processes.

Covalent Grafting onto Solid Supports

Covalent grafting is a robust method for immobilizing a catalyst, as it minimizes leaching of the expensive chiral ligand and the metal center into the product stream. The strategy involves creating a covalent bond between the this compound ligand (or its metal complex) and a solid support.

Common solid supports include:

Inorganic materials: Silica (B1680970), zeolites, and other mesoporous materials.

Organic polymers: Polystyrene is a widely used support.

The ligand must first be functionalized with a reactive group (e.g., a vinyl group for polymerization, or a silane (B1218182) group for grafting onto silica) that can react with the support surface. While this approach offers excellent catalyst recovery, a potential drawback can be reduced catalytic activity or selectivity compared to the homogeneous counterpart, often due to restricted mobility of the catalytic sites on the rigid support. rsc.org However, careful design of the linker connecting the ligand to the support can mitigate these issues. nih.gov

Encapsulation Techniques

Encapsulation is an alternative immobilization strategy where the catalyst is physically trapped within the pores or layers of a support material without forming a covalent bond. researchgate.netresearchgate.net This method can protect the catalyst from deactivation and prevent agglomeration of metal particles.

Methods for encapsulation include:

Ship-in-a-Bottle: The catalyst is synthesized directly within the pores of a support like a zeolite. The pores are large enough to allow the smaller precursor molecules to enter, but too small for the final, larger catalyst complex to exit.

Atomic Layer Deposition (ALD): A molecular catalyst can be first attached to a support and then "encapsulated" with a thin, porous metal oxide layer using ALD. This overcoating physically traps the catalyst, preventing it from detaching from the surface while still allowing reactants and products to diffuse through. rsc.org

Polymer Encapsulation: The catalyst can be entrapped within a polymer matrix, such as polyurea microcapsules, creating a "nanoreactor" environment. researchgate.net

These techniques create a well-defined microenvironment around the active site, which can enhance catalytic performance and stability, particularly when using environmentally friendly solvents like water. rsc.orgrsc.org

Impact of Immobilization on Catalyst Performance and Recycling

The transition of a homogeneous catalyst, such as a complex derived from this compound, to a heterogeneous system by anchoring it to a solid support is a key strategy for improving process efficiency. This process, known as immobilization or heterogenization, primarily aims to facilitate catalyst separation from the reaction mixture, enabling its reuse over multiple cycles. This is crucial for expensive, complex chiral catalysts. The performance of the resulting immobilized catalyst is profoundly influenced by several factors, including the nature of the support, the length and type of the linker used for attachment, and the microenvironment created by the support material.

General Effects on Catalyst Performance:

Catalytic Activity: The activity of an immobilized catalyst can be lower than, comparable to, or even higher than its homogeneous counterpart. A decrease in activity is often attributed to reduced mobility of the catalytic sites, steric hindrance imposed by the support matrix that limits substrate access, or unfavorable conformational changes in the ligand upon attachment. Conversely, in some cases, "site isolation" on a polymer support can prevent bimolecular deactivation pathways that occur in solution, leading to enhanced activity. The support can also create a favorable microenvironment, for instance by influencing the polarity around the active site, which can increase reaction rates.

Enantioselectivity: Maintaining high enantioselectivity is paramount for chiral catalysts. Immobilization can impact this in several ways. The rigid structure of the support can alter the conformational flexibility of the chiral ligand, potentially locking it into a less selective conformation. The linker connecting the ligand to the support can also interfere with the chiral environment. However, a well-designed immobilization strategy can preserve or even enhance enantioselectivity by preventing the formation of less selective catalyst aggregates, a phenomenon sometimes observed with homogeneous catalysts at high concentrations.

Stability and Leaching: A significant advantage of immobilization is often enhanced catalyst stability. The support can protect the catalytic species from degradation. However, a critical issue is the leaching of the metal or the ligand from the support into the reaction medium. This not only results in contamination of the product but also leads to a gradual loss of catalytic activity over time. The strength and stability of the covalent or non-covalent linkage between the catalyst and the support are crucial to minimize leaching.

Catalyst Recycling and Reusability:

The primary motivation for immobilizing catalysts like those derived from this compound is to enable their recycling. An ideal immobilized catalyst should be easily recoverable (e.g., by simple filtration) and reusable for multiple reaction cycles without a significant drop in performance.

The reusability of a catalyst is typically evaluated by running a reaction, recovering the catalyst, and then using it in a subsequent run with fresh reactants. The yield and enantioselectivity are measured for each cycle.

Hypothetical Recycling Data for an Immobilized BINAMINE Derivative:

While specific data for the target compound is unavailable, a typical recycling experiment for a polymer-supported chiral catalyst might yield results similar to those presented in the hypothetical table below. This table illustrates the performance of a fictional polystyrene-supported (R)-N,N'-dimethyl-[1,1'-binaphthalene]-2,2'-diamine-metal complex in an asymmetric reaction.

Recycle RunYield (%)Enantiomeric Excess (ee, %)
19598
29498
39297
49097
58596

This table is illustrative and does not represent data from actual experiments on the specified compound due to a lack of available literature.

In this hypothetical example, a slight decrease in yield is observed over successive runs, which could be due to minor physical loss of the catalyst during recovery, slight deactivation of catalytic sites, or minimal leaching. The enantioselectivity, however, remains high, indicating that the chiral integrity of the immobilized catalyst is largely maintained.

Analytical and Methodological Advancements in the Study of R N Methyl 1,1 Binaphthalene 2,2 Diamine

Chromatographic Techniques for Enantiomeric Excess Determination in Catalytic Products

The primary measure of success in asymmetric catalysis is the enantiomeric excess (ee) of the product, which quantifies the predominance of one enantiomer over the other. High-Performance Liquid Chromatography (HPLC) equipped with Chiral Stationary Phases (CSPs) is the most established and widely used technique for this purpose. mdpi.comuma.es The separation of enantiomers on a CSP is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.

The choice of CSP and mobile phase is critical and depends on the specific structure of the catalytic product. For products derived from reactions using (R)-N-Methyl-[1,1'-binaphthalene]-2,2'-diamine-based catalysts, polysaccharide-based CSPs are particularly effective. These phases, typically derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, offer broad applicability. For instance, in the asymmetric transfer hydrogenation of ketones, the resulting chiral secondary alcohols can be effectively resolved to determine their ee values. nih.gov

The table below summarizes common CSPs and conditions applicable for determining the enantiomeric excess of typical products from asymmetric catalysis.

Chiral Stationary Phase (CSP) TypeCommon Trade NamesTypical Mobile PhaseExample Product Classes Separated
Polysaccharide-based (Cellulose) Chiralcel® OD-H, Chiralcel® OJ-HHexane/Isopropanol (B130326), Heptane/EthanolAlcohols, Amines, Carbonyl Compounds
Polysaccharide-based (Amylose) Chiralpak® AD-H, Chiralpak® AS-HHexane/Isopropanol, Ethanol/Methanol (B129727)Aromatic compounds, Lactones, Esters
Cyclodextrin-based Astec CYCLOBOND™, NUCLEODEX®Acetonitrile/Buffer, Methanol/WaterAmino Acids, Hydrophilic Compounds
Protein-based Chiral-AGPAqueous BuffersAcids, Bases, Non-protic compounds

Gas Chromatography (GC) with chiral columns, such as those based on cyclodextrin (B1172386) derivatives, also serves as a powerful tool, particularly for volatile analytes. The reliable and reproducible nature of these chromatographic methods is indispensable for optimizing reaction conditions and screening the efficacy of new catalysts derived from this compound. mdpi.com

Advanced Spectroscopic Methods for Characterizing this compound and its Derivatives

A thorough characterization of this compound and its derivatives is essential for understanding their structural and electronic properties, which in turn dictate their performance as ligands in catalysis. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental tools for confirming the molecular structure. rsc.org For this compound, the ¹H NMR spectrum would show distinct signals for the methyl protons, the amine proton, and the aromatic protons of the binaphthyl backbone. The introduction of the single methyl group breaks the C₂ symmetry of the parent 1,1'-binaphthyl-2,2'-diamine (BINAM), leading to a more complex spectrum where chemically non-equivalent protons on the two naphthalene (B1677914) rings can be distinguished.

Vibrational Spectroscopy (IR and VCD) : Infrared (IR) spectroscopy is used to identify functional groups, with characteristic N-H and N-C stretching vibrations. rsc.org A more advanced technique, Vibrational Circular Dichroism (VCD), measures the differential absorption of left and right circularly polarized infrared light. VCD is exceptionally sensitive to the absolute configuration and conformation of chiral molecules in solution. researchgate.net The binaphthyl moiety acts as a strong chiral chromophore due to hindered rotation around the C-C single bond connecting the naphthalene rings. researchgate.netcas.cz VCD spectra provide detailed information about the dihedral angle between the naphthyl planes and can clearly distinguish between compounds with C₂ and C₁ symmetry, making it a powerful tool for studying the subtle structural changes induced by N-methylation. cas.cz

Electronic Circular Dichroism (CD) Spectroscopy : CD spectroscopy, which operates in the UV-visible range, is another chiroptical technique used to probe the stereochemistry of the ligand. The electronic transitions of the binaphthyl chromophore give rise to characteristic CD signals, known as Cotton effects. The sign and intensity of these signals are directly related to the (R) or (S) configuration of the chiral axis. frontiersin.org This technique is valuable for confirming the enantiomeric purity of the ligand and for studying its interactions with metal ions, as coordination can significantly alter the CD spectrum. frontiersin.org

Spectroscopic TechniqueInformation ObtainedKey Features for this compound
¹H and ¹³C NMR Molecular structure, connectivity, chemical environment of atoms.Confirms N-methylation; resolves non-equivalent protons due to C₁ symmetry.
Infrared (IR) Presence of functional groups.Shows characteristic N-H and N-CH₃ stretching and bending vibrations.
Vibrational Circular Dichroism (VCD) Absolute configuration and solution-phase conformation.Highly sensitive to the dihedral angle of the binaphthyl core and C₁ symmetry. cas.cz
Electronic Circular Dichroism (CD) Absolute configuration, electronic transitions, enantiomeric purity.Exhibits characteristic Cotton effects corresponding to the binaphthyl chromophore. frontiersin.org

In Situ Spectroscopic Monitoring of Catalytic Processes

Understanding the mechanism of a catalytic reaction requires observing the catalyst and reacting species under actual process conditions. In situ and operando spectroscopy are powerful methodologies that involve real-time spectroscopic measurement of a catalytic process as it occurs. wikipedia.orgnih.gov This approach provides crucial insights into the structure of the active catalyst, the formation of intermediates, and potential deactivation pathways, thereby establishing direct structure-reactivity relationships. wikipedia.orgnih.gov

Infrared spectroscopy is one of the most versatile and widely used techniques for in situ monitoring of catalytic reactions in both homogeneous and heterogeneous systems. acs.orgnih.gov By using specialized reaction cells, such as those equipped for Attenuated Total Reflection (ATR) or transmission measurements, the reaction mixture can be monitored directly. acs.orgdtu.dk

In a catalytic process involving a metal complex of this compound, in situ IR spectroscopy can be used to:

Track Reactant Consumption and Product Formation : By monitoring the characteristic vibrational bands (e.g., C=O stretch of a ketone substrate and C-O stretch of an alcohol product), reaction kinetics can be determined in real-time.

Identify Catalyst Intermediates : New vibrational bands that appear and then disappear during the reaction can be assigned to transient intermediates, such as metal-hydride or substrate-catalyst adducts.

Assess Catalyst Stability : Changes in the spectral features associated with the ligand or metal center can indicate catalyst degradation or transformation into an inactive species.

The coupling of the in situ cell to a mass spectrometer or gas chromatograph allows for the simultaneous measurement of catalytic activity and selectivity, which is the defining characteristic of the operando approach. ornl.gov This direct correlation between the catalyst's state and its performance is invaluable for rational catalyst design and process optimization. nih.gov

X-ray Crystallography of Metal-(this compound) Complexes

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of metal-ligand complexes in the solid state. This technique provides precise information on bond lengths, bond angles, coordination geometry, and the conformation of the chiral ligand when bound to a metal center. Such structural data are fundamental to understanding the steric and electronic effects that govern the catalyst's reactivity and enantioselectivity.

While a specific crystal structure for a complex of this compound was not found in the provided search results, extensive crystallographic studies have been performed on complexes of the parent ligand, (R)-1,1'-binaphthyl-2,2'-diamine (BINAM), with various metals, including copper and ruthenium. nih.govrsc.org These structures serve as excellent models for predicting the coordination behavior of its N-methylated derivative.

The table below presents representative crystallographic data for a dinuclear copper(II) complex containing the parent (R)-BINAM moiety, illustrating the type of detailed structural information obtained from X-ray analysis.

ParameterValueDescription
Crystal System OrthorhombicThe basic crystal system classification.
Space Group P2₁2₁2₁Describes the symmetry elements of the crystal.
Coordination Geometry Distorted Square Pyramidal (τ₅ = 0.47-0.51)The geometry around the central metal ions. nih.gov
Cu-N Bond Lengths 1.917(11) - 2.069(9) ÅThe distances between the copper and coordinating nitrogen atoms. nih.gov
Cu-O Bond Lengths 1.923(7) - 2.034(10) ÅThe distances between the copper and coordinating oxygen atoms. nih.gov
Naphthyl Dihedral Angle 69.1° / 75.1°The angle between the planes of the two naphthalene rings, which defines the ligand's chiral pocket. nih.gov

N-methylation of the diamine ligand would be expected to introduce additional steric bulk near the metal center, which could influence the coordination geometry, the stability of the complex, and ultimately, the enantioselectivity of the catalyst. X-ray crystallographic analysis of metal complexes with this compound is a crucial step in correlating these structural modifications with catalytic performance.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Cost-Effective Synthetic Routes

The traditional synthesis of BINAM derivatives often involves multi-step processes and the use of stoichiometric, and sometimes hazardous, reagents. A primary goal for future research is the development of greener and more economical synthetic pathways.

Recent advancements include the electrochemical synthesis of BINAM derivatives through an anodic dehydrogenative homo-coupling of 2-naphthylamines. mdpi.com This method offers a sustainable protocol with excellent yields (up to 98%) and high current efficiency, producing hydrogen gas as the sole byproduct and avoiding the need for transition-metal reagents or chemical oxidants. mdpi.com The successful coupling of N-alkyl-2-naphthylamines, including N-methyl-2-naphthylamine, demonstrates the viability of this approach for producing N-substituted BINAMs. mdpi.com

Another area of focus is the creation of one-pot procedures that are both time-efficient and cost-effective. For instance, a single-step, transition-metal-free protocol has been developed to convert (R)-BINAM into (R)-(+)-2′-amino-1,1′-binaphthalen-2-ol (R-NOBIN), a related and valuable chiral ligand. acs.org Adapting such streamlined and high-yield methodologies to the synthesis and modification of (R)-N-Methyl-[1,1'-binaphthalene]-2,2'-diamine is a key objective. This contrasts with established methods that may rely on reagents like lithium aluminum hydride for N-alkylation, which present challenges in terms of safety and waste management. orgsyn.orgnih.gov

Future synthetic strategies will likely prioritize:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Renewable Feedstocks: Investigating the use of bio-based starting materials.

Catalytic Methods: Replacing stoichiometric reagents with catalytic alternatives to reduce waste and improve efficiency.

Expansion of Catalytic Scope to Novel Transformations

While BINAM derivatives are established ligands in asymmetric synthesis, ongoing research seeks to apply them to new and challenging chemical transformations. chemimpex.com The unique stereoelectronic properties of the binaphthyl scaffold make it a versatile platform for inducing chirality in a wide array of reactions.

A significant emerging area is the use of binaphthyl-based ligands in palladium-catalyzed C–H activation. nih.gov Novel ligands that combine the axial chirality of the binaphthyl scaffold with the coordination properties of mono-N-protected amino acids have shown substantial improvements in enantioselectivity for reactions such as the assembly of 2-benzazepines. nih.gov Exploring the potential of this compound as a ligand in such advanced C-H functionalization reactions represents a promising avenue. The N-methyl groups can fine-tune the steric and electronic environment of the metal center, potentially leading to unique reactivity and selectivity.

Future research will likely focus on employing this chiral diamine in:

Photoredox Catalysis: Combining the chiral ligand with a photosensitizer to enable novel, light-driven asymmetric transformations.

Enantioselective C-H Functionalization: Expanding its use to direct the functionalization of unactivated C-H bonds with high enantiocontrol.

Formal Cycloadditions: Developing new catalytic cycles for complex cycloaddition reactions that are difficult to achieve with existing catalysts. nih.gov

Integration with Flow Chemistry and High-Throughput Screening Methodologies

The optimization of catalytic reactions can be a time-consuming and resource-intensive process. The integration of continuous flow chemistry and high-throughput screening (HTS) offers a powerful solution for accelerating this discovery phase. nih.govrsc.org

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to improved yields, selectivity, and safety. nih.gov An automated high-throughput platform can rapidly screen numerous reaction conditions in parallel, generating large kinetic data libraries. nih.gov This approach enables the rapid identification of optimal catalysts, ligands, and reaction parameters for a given transformation. rsc.org

Applying these methodologies to reactions involving this compound would facilitate:

Rapid Ligand Optimization: Quickly screening a library of related N-substituted BINAM derivatives to identify the ideal ligand for a specific reaction.

Kinetic Analysis: Building detailed kinetic profiles to gain a deeper understanding of the reaction mechanism. rsc.org

Process Scalability: Developing robust and scalable continuous manufacturing processes for fine chemicals and pharmaceuticals. rsc.org

The miniaturization of synthesis and screening on a nanoscale further promises to reduce costs and environmental impact, accelerating the discovery of new applications for this chiral ligand. rsc.org

Exploration of Cooperative and Synergistic Catalysis with this compound

Cooperative and synergistic catalysis, where two or more catalytic species work in concert to promote a transformation, is an emerging field that can unlock novel reactivity. rsc.org The diamine structure of this compound makes it an excellent candidate for constructing bimetallic or multifunctional catalysts.

The two amine functionalities can serve as coordination sites for two different metal centers, creating a dinuclear catalyst. rsc.org In such a system, the two metals can cooperate by activating different components of the reaction simultaneously, leading to enhanced reactivity and selectivity that is not achievable with a single metal center. rsc.orgresearchgate.net This cooperative effect can be fine-tuned by adjusting the distance between the metal centers, which is dictated by the ligand scaffold. researchgate.net

Future research directions include:

Homobimetallic Catalysts: Incorporating two identical metal atoms to enhance catalytic activity.

Heterobimetallic Catalysts: Using two different metals to perform distinct and complementary roles in the catalytic cycle.

Metal-Organocatalyst Synergy: Designing systems where one amine site binds a metal while the other (potentially after modification) acts as an organocatalytic group (e.g., a Brønsted base or hydrogen-bond donor).

Bio-Inspired Catalysis Utilizing Chiral Diamine Scaffolds

Nature's enzymes achieve remarkable catalytic efficiency and selectivity within complex biological environments. Bio-inspired catalysis seeks to mimic these principles by designing synthetic catalysts that operate under mild conditions with high specificity. The rigid, well-defined chiral environment provided by the this compound scaffold makes it an attractive platform for developing artificial metalloenzymes and other biomimetic catalysts.

By incorporating this chiral diamine into larger molecular scaffolds, such as polymers or peptides, or by embedding it within host molecules like cyclodextrins, it is possible to create a "second coordination sphere" around the active site. This microenvironment can influence substrate binding and orientation, akin to the active site of an enzyme. Furthermore, the development of bioorthogonal catalysts—catalysts that can perform specific chemical transformations within living systems—is a rapidly advancing field where robust chiral ligands are in demand. nih.gov

Emerging avenues in this area include:

Artificial Metalloenzymes: Embedding a metal complex of the chiral diamine within a protein scaffold to combine the reactivity of the metal with the selectivity of the protein.

Supramolecular Catalysis: Using non-covalent interactions to assemble a catalyst system with a defined pocket for substrate recognition.

Catalysis in Biological Media: Designing water-soluble and stable versions of the catalyst that can function in aqueous buffers or even inside living cells. nih.gov

Theoretical Predictions for Next-Generation Chiral Ligands

Computational chemistry and theoretical modeling are indispensable tools for the rational design of new catalysts and ligands. rsc.org By using methods like Density Functional Theory (DFT), researchers can predict the properties and performance of new ligand structures before they are synthesized in the lab, saving significant time and resources.

Computational studies on dimethyl-binaphthalene derivatives have been used to explore the proton affinities and predict the pKa of novel C2-chiral superbases, demonstrating the power of theoretical predictions in this field. rsc.org Molecular modeling can elucidate transition state geometries and reaction pathways, providing crucial insights into the origin of enantioselectivity. This understanding allows for the targeted modification of the ligand structure to enhance its performance.

Future research will heavily rely on theoretical predictions to:

Design Novel Ligands: Create new binaphthyl-based ligands with optimized steric and electronic properties for specific applications. nih.gov

Screen Virtual Libraries: Computationally evaluate large libraries of potential ligands to identify the most promising candidates for synthesis.

Elucidate Reaction Mechanisms: Gain a deep understanding of how the ligand, metal, and substrate interact throughout the catalytic cycle to control the stereochemical outcome.

The synergy between computational prediction and experimental validation will be crucial for the rapid development of the next generation of highly effective chiral ligands based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (R)-N-Methyl-[1,1'-binaphthalene]-2,2'-diamine, and what are their respective yields and challenges?

  • Answer : The compound is synthesized via alkylation of the parent 1,1'-binaphthyl-2,2'-diamine. A key challenge is the high cost of starting materials compared to analogs like BINOL, necessitating in-house synthesis. Literature procedures involve coupling 2-naphthol derivatives under basic conditions, followed by methylation. Yields vary depending on solvent choice (e.g., ethanol vs. THF) and reaction time, with optimization required to minimize byproducts like over-alkylated species .

Q. How is the enantiomeric purity of this compound experimentally validated?

  • Answer : Enantiopurity is confirmed using X-ray crystallography to analyze molecular geometry (e.g., dihedral angles between naphthalene rings) and hydrogen-bonding networks. Chiral HPLC or circular dichroism (CD) spectroscopy may also be employed, with crystallographic refinement protocols ensuring accurate placement of hydrogen atoms and minimization of residual electron density .

Q. What spectroscopic techniques are critical for characterizing structural modifications in N-methylated binaphthyl-diamine derivatives?

  • Answer : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are essential for confirming methylation sites and monitoring reaction progress. IR spectroscopy identifies N–H and C–N stretching vibrations, while mass spectrometry verifies molecular weight. For crystallographic confirmation, single-crystal X-ray diffraction resolves steric effects of substituents on the binaphthyl scaffold .

Advanced Research Questions

Q. How do steric and electronic effects of N-methylation influence the compound’s performance in asymmetric catalysis?

  • Answer : Methylation reduces the basicity of the amine group, altering ligand-metal coordination in catalytic complexes. Steric hindrance from the methyl group can restrict substrate access to the metal center, impacting enantioselectivity. Comparative studies with non-methylated analogs (e.g., BINAM) using kinetic resolution experiments reveal differences in turnover frequency and enantiomeric excess (ee) .

Q. What computational strategies are employed to predict the catalytic efficiency of this compound in asymmetric synthesis?

  • Answer : Density functional theory (DFT) calculates transition-state geometries and activation energies for ligand-substrate interactions. Quantum mechanical/molecular mechanical (QM/MM) simulations model steric effects in rhodium- or palladium-catalyzed reactions. Reaction path searches using automated software (e.g., GRRM) identify low-energy pathways for hydrogenation or cross-coupling reactions .

Q. How can factorial design optimize reaction conditions for modifying this compound?

  • Answer : A 2k^k factorial design tests variables like temperature, solvent polarity, and catalyst loading. For example, varying ethanol/water ratios and reflux times in alkylation reactions identifies optimal conditions for yield and purity. Response surface methodology (RSM) further refines interactions between variables, reducing trial-and-error experimentation .

Q. What analytical methods address contradictions in toxicity studies of naphthalene-derived diamines?

  • Answer : Discrepancies in hepatic or renal toxicity data are resolved using standardized OECD guidelines. Gas chromatography-mass spectrometry (GC-MS) quantifies metabolites in mammalian models, while in vitro assays (e.g., Ames test) assess mutagenicity. Cross-referencing with structurally similar compounds (e.g., 2-methylnaphthalene) provides predictive insights .

Q. How does hydrogen-bonding architecture in crystalline derivatives affect enantioselective recognition?

  • Answer : X-ray crystallography reveals intermolecular O–H⋯O and N–H⋯O bonds that stabilize chiral cavities. For instance, in ELDEA co-crystals, the dihedral angle between naphthalene rings (77.53°) creates a chiral pocket for guest inclusion. Modifying hydrogen-bond donors (e.g., replacing –OH with –NH2_2) alters host-guest binding constants, as measured by isothermal titration calorimetry (ITC) .

Methodological Notes

  • Synthesis Optimization : Prioritize solvent systems (e.g., ethanol for solubility) and inert atmospheres to prevent oxidation of amine groups .
  • Data Validation : Cross-validate crystallographic data with spectroscopic results to ensure structural accuracy .
  • Computational Workflow : Integrate experimental ee values with DFT-predicted transition states to refine ligand design .

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Feasible Synthetic Routes

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Reactant of Route 1
(R)-N-Methyl-[1,1'-binaphthalene]-2,2'-diamine
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Reactant of Route 2
(R)-N-Methyl-[1,1'-binaphthalene]-2,2'-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.